2-Propen-1-one, 1,3-bis(3-aminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1,3-bis(3-aminophenyl)- is an organic compound with the molecular formula C15H14N2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Propen-1-one, 1,3-bis(3-aminophenyl)- typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction occurs between terephthalaldehyde and 2-aminoacetophenone under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
2-Propen-1-one, 1,3-bis(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
2-Propen-1-one, 1,3-bis(3-aminophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1,3-bis(3-aminophenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Propen-1-one, 1,3-bis(3-aminophenyl)- can be compared with other similar compounds such as:
1,3-Bis(4-methylphenyl)-2-propen-1-one: This compound has similar structural features but differs in the substitution pattern on the phenyl rings.
1,3-Bis(4-chlorophenyl)-2-propen-1-one: This compound contains chlorine substituents on the phenyl rings, leading to different chemical and biological properties.
3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one]: This compound has a similar core structure but with additional phenyl rings, resulting in different physicochemical properties.
2-Propen-1-one, 1,3-bis(3-aminophenyl)- stands out due to its unique substitution pattern and the presence of amino groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
1,3-bis(3-aminophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKSIVVSCQOMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338353 |
Source
|
Record name | 2-Propen-1-one, 1,3-bis(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151678-34-1 |
Source
|
Record name | 2-Propen-1-one, 1,3-bis(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.